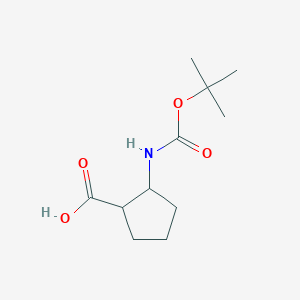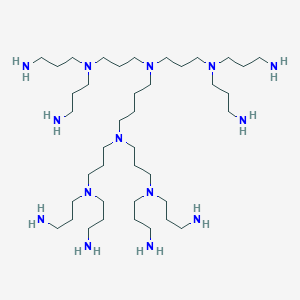
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose is a chemical compound extensively employed in the biomedical industry. It exhibits intricate bioactive properties that are precise to certain molecular targets. This multifaceted compound offers unprecedented prospects for therapeutic interventions and holds promise as an indispensable probe in the ever-evolving landscape of drug discovery and development initiatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose typically involves the protection of hydroxyl groups followed by chlorination. The reaction conditions often include the use of reagents such as thionyl chloride or oxalyl chloride in the presence of a base like pyridine. The process involves multiple steps, including the protection of hydroxyl groups with benzoyl chloride and subsequent chlorination to introduce the chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding alcohol and hydrochloric acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions, often using water or aqueous solutions.
Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Substitution: Formation of substituted derivatives, such as azides or amines.
Hydrolysis: Formation of the corresponding alcohol and hydrochloric acid.
Oxidation/Reduction: Formation of oxidized or reduced derivatives, depending on the reagents used.
科学的研究の応用
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of nucleosides and nucleotides.
Medicine: Investigated for its potential therapeutic properties, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds
作用機序
The mechanism of action of 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its bioactive effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3,5-Bis-o-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl chloride
- 4-Amino-1-[3,5-bis-o-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
- 3,5-Bis-o-(4-chlorobenzoyl)-2-C-methyl-D-ribofuranose
Uniqueness
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose is unique due to its specific bioactive properties and its ability to serve as a versatile building block in synthetic chemistry. Its chlorinated benzoyl groups provide distinct reactivity patterns, making it valuable for various applications in drug discovery and development.
特性
CAS番号 |
21740-23-8 |
|---|---|
分子式 |
C19H15Cl3O5 |
分子量 |
429.7 g/mol |
IUPAC名 |
[(2S,3R,5R)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C19H15Cl3O5/c20-13-5-1-11(2-6-13)18(23)25-10-16-15(9-17(22)26-16)27-19(24)12-3-7-14(21)8-4-12/h1-8,15-17H,9-10H2/t15-,16+,17+/m1/s1 |
InChIキー |
QEHCZULNFYDPPL-IKGGRYGDSA-N |
SMILES |
C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
異性体SMILES |
C1[C@H]([C@@H](O[C@@H]1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Key on ui other cas no. |
21740-23-8 |
ピクトグラム |
Irritant |
同義語 |
2-Deoxy-α-D-erythro-pentofuranosyl Chloride 3,5-Bis(4-chlorobenzoate); 1-Chloro-2-deoxy-3,5-O-bis(p-chlorobenzoyl)-α-D-erythro-pentofuranose; 3,5-Bis(4-chlorobenzoyl)-2-deoxy-.alpha.-D-ribofuranosyl Chloride; NSC 140594; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B139421.png)











